molecular formula C25H19ClFN5O3S B2743393 3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide CAS No. 1111019-05-6

3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide

Cat. No.: B2743393
CAS No.: 1111019-05-6
M. Wt: 523.97
InChI Key: GAGKSHBOCANTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a complex heterocyclic framework. Key structural elements include:

  • Sulfonamide core: The benzene-sulfonamide group (C₆H₄-SO₂NH-) provides a polar, hydrogen-bonding motif critical for biological interactions.
  • Halogen substituents: The 3-chloro and 4-fluoro groups enhance electronegativity and metabolic stability.
  • Aromatic tail: The 3-methylphenyl group on the oxadiazole contributes hydrophobicity and steric bulk.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN5O3S/c1-16-3-2-4-18(11-16)24-29-25(35-30-24)23-14-32(15-28-23)13-17-5-7-19(8-6-17)31-36(33,34)20-9-10-22(27)21(26)12-20/h2-12,14-15,31H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGKSHBOCANTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide involves several steps. One common method includes the following steps:

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid heterocyclic architecture. Below is a systematic comparison with analogs from the evidence and literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Heterocycles Biological Relevance (Inferred) Source
Target Compound Benzene-sulfonamide 3-Cl, 4-F, 3-methylphenyl Imidazole, 1,2,4-oxadiazole Potential kinase inhibition (oxadiazole-imidazole synergy) N/A
Cyazofamid () Imidazole-sulfonamide 4-Cl, 2-CN, 4-methylphenyl Imidazole Fungicidal activity via mitochondrial inhibition
9b () Acetamide-thiazole 4-F-phenyl, benzodiazole Triazole, thiazole Antimicrobial activity (docking studies suggest α-glucosidase inhibition)
9c () Acetamide-thiazole 4-Br-phenyl, benzodiazole Triazole, thiazole Enhanced binding affinity vs. 9b (halogen size effects)
511276-56-5 () Thiadiazole-sulfonamide 4-F-phenyl, methylsulfanyl Thiadiazole Antibacterial (sulfonamide-thiadiazole synergy)

Key Insights :

Sulfonamide Derivatives: The target compound shares the sulfonamide group with cyazofamid and 511276-56-5, a feature linked to enzyme inhibition via hydrogen bonding to catalytic residues. However, cyazofamid’s 2-cyano group enhances electrophilicity, while the target’s 3-chloro-4-fluoro substituents prioritize steric and electronic modulation .

Heterocyclic Diversity :

  • The 1,2,4-oxadiazole in the target compound is less common than the 1,2,3-triazole in ’s derivatives. Oxadiazoles exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to triazoles .
  • Thiazole-containing analogs (e.g., 9b , 9c ) show marked antimicrobial activity, suggesting that replacing thiazole with oxadiazole in the target compound may shift selectivity toward eukaryotic targets (e.g., kinases) .

Halogen Effects: The 4-fluoro substituent in the target compound mirrors 9b and 511276-56-5, enhancing membrane permeability via lipophilicity.

Synthetic Accessibility: highlights click chemistry for triazole formation (e.g., Cu-catalyzed azide-alkyne cycloaddition), whereas the target compound’s oxadiazole likely requires nitrile oxide cycloaddition or dehydrative methods, which are less atom-economical .

Research Findings and Data Tables

Table 2: Physicochemical Properties (Predicted)

Property Target Compound Cyazofamid 9b
Molecular Weight ~580 g/mol 324.7 g/mol ~550 g/mol
LogP ~3.5 (moderate lipophilicity) 3.1 ~2.8
Hydrogen Bond Acceptors 8 6 9
Rotatable Bonds 7 4 10
Polar Surface Area ~120 Ų ~90 Ų ~140 Ų

Notes:

  • The target compound’s higher polar surface area vs. cyazofamid may limit blood-brain barrier penetration but improve solubility .

Biological Activity

3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfonamide functional group and heterocyclic structures, which are known to impart various biological activities. The purpose of this article is to explore the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H19ClFN5O3SC_{25}H_{19}ClFN_5O_3S with a molecular weight of 524.0 g/mol. It contains multiple functional groups, including a sulfonamide moiety and oxadiazole and imidazole rings, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₁₉ClFN₅O₃S
Molecular Weight524.0 g/mol
CAS Number1111019-05-6

Anticancer Properties

Research indicates that compounds with oxadiazole and imidazole rings exhibit notable anticancer activities. For instance, derivatives containing the 1,2,4-oxadiazole structure have shown effective inhibition against various cancer cell lines. A study demonstrated that oxadiazole derivatives can inhibit the growth of human colon adenocarcinoma (HT-29), lung adenocarcinoma (A549), and breast cancer cells (MCF7) with IC50 values ranging from 10 to 30 µM .

The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. Specifically, it is suggested that the compound may interact with histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis . Additionally, its structural components may enhance binding affinity to target proteins involved in tumor growth.

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. The presence of the sulfonamide group in this compound could contribute to its ability to modulate inflammatory responses. Studies have shown that similar sulfonamide compounds exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of various oxadiazole derivatives, including those similar to our compound. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development as anticancer agents .
  • Inflammation Modulation : Another investigation focused on sulfonamide compounds demonstrated their effectiveness in reducing inflammation in animal models by inhibiting COX activity and pro-inflammatory cytokine production .

Q & A

How can the synthesis of 3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide be optimized to improve yield and purity?

Basic Research Question
Optimization involves systematic adjustments to reaction conditions:

  • Temperature Control : Reactions performed at 60–80°C often yield higher purity by minimizing side-product formation .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions between imidazole and oxadiazole intermediates .
  • Purification : Use gradient elution in High-Performance Liquid Chromatography (HPLC) to isolate the target compound from structurally similar byproducts .
  • Analytical Monitoring : Nuclear Magnetic Resonance (NMR) spectroscopy at each synthetic step ensures intermediate integrity .

What analytical techniques are recommended for characterizing the compound and its intermediates?

Basic Research Question
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the imidazole and oxadiazole rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects halogen isotopes (e.g., chlorine, fluorine) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for sulfonamide and oxadiazole moieties .
  • HPLC : Quantifies purity (>95% threshold for biological assays) .

How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing biological activity?

Advanced Research Question
Methodological Steps :

Core Scaffold Modification : Systematically replace/remove functional groups (e.g., sulfonamide, oxadiazole) to assess impact on target binding .

Pharmacophore Mapping : Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) .

In Vitro Assays : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., factor Xa inhibition in ) .

Data Correlation : Apply multivariate analysis to link structural changes (e.g., electron-withdrawing substituents) to potency changes .

What computational methods are integrated with experimental approaches to predict physicochemical properties?

Advanced Research Question
Integrated Workflow :

Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the sulfonamide group .

Molecular Dynamics (MD) : Simulates solubility and membrane permeability in lipid bilayers .

Experimental Validation : Compare computed logP values with experimental shake-flask measurements to refine predictive models .

Machine Learning : Train models on datasets of similar sulfonamides to forecast bioavailability .

How can contradictions in biological activity data across different assay conditions be resolved?

Advanced Research Question
Resolution Strategies :

Assay Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C) to minimize variability .

Protein Binding Corrections : Adjust activity data for human serum albumin binding using equilibrium dialysis .

Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Meta-Analysis : Aggregate data from multiple studies to identify outliers and consensus trends .

What are the critical functional groups in the compound that contribute to its stability and reactivity?

Basic Research Question
Key groups include:

  • Sulfonamide (-SO₂NH-) : Stabilizes the molecule via hydrogen bonding but is prone to hydrolysis under acidic conditions .
  • Oxadiazole Ring : Enhances metabolic stability by resisting cytochrome P450 oxidation .
  • Fluoro/Chloro Substituents : Electron-withdrawing effects increase electrophilicity, influencing reactivity in nucleophilic aromatic substitutions .

What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic profile?

Advanced Research Question
Experimental Design :

In Vitro Models :

  • Hepatic Microsomes : Assess metabolic stability (t₁/₂) across species (human, rat) .
  • Caco-2 Cells : Measure permeability (Papp) to predict oral absorption .

In Vivo Models :

  • Rodent Pharmacokinetics : Administer IV/PO doses to calculate bioavailability (AUC0–24) .
  • Tissue Distribution : Use radiolabeled compound to quantify accumulation in target organs .

Data Interpretation : Apply compartmental modeling (e.g., NONMEM) to extrapolate human pharmacokinetics .

Notes

  • Methodology : Emphasize iterative optimization, interdisciplinary approaches, and validation.
  • Contradictions : Address variability through standardization and meta-analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.